molecular formula C15H22N2O2 B168026 tert-butyl (3S)-3-phenylpiperazine-1-carboxylate CAS No. 1221274-36-7

tert-butyl (3S)-3-phenylpiperazine-1-carboxylate

Cat. No.: B168026
CAS No.: 1221274-36-7
M. Wt: 262.35 g/mol
InChI Key: HRRFJZULVYGVNJ-CYBMUJFWSA-N
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Description

tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound features a tert-butyl ester group and a phenyl group attached to a piperazine ring, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate typically involves the reaction of 3-phenylpiperazine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds smoothly at room temperature, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of such reactions. These systems allow for continuous production, better control of reaction conditions, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenyl ring or piperazine ring.

    Reduction: Reduced forms of the ester group or the phenyl ring.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interactions of piperazine-based compounds with biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. Piperazine derivatives are known for their activity against various diseases, including neurological disorders and infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The phenyl group and tert-butyl ester group contribute to the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

  • tert-Butyl (3S)-3-amino-4-phenylbutanoate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • tert-Butylthiol

Uniqueness: tert-Butyl (3S)-3-phenylpiperazine-1-carboxylate stands out due to its specific combination of a piperazine ring, phenyl group, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to other similar compounds, it offers a balance of stability, reactivity, and biological activity that is advantageous for specific applications .

Biological Activity

Tert-butyl (3S)-3-phenylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₅H₂₂N₂O₂
  • Molecular Weight : 262.35 g/mol
  • CAS Number : 1240584-34-2

The structure features a tert-butyl group attached to a piperazine ring, which is further substituted with a phenyl group and a carboxylate moiety. This configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the piperazine ring allows for hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins. Notably, the trifluoromethyl group in similar compounds has been shown to increase lipophilicity, which may also apply here, facilitating better membrane penetration and receptor interaction .

Pharmacological Applications

Research indicates that this compound exhibits potential in several therapeutic areas:

  • CNS Disorders : Similar piperazine derivatives have been evaluated for their effects on the central nervous system (CNS). For example, compounds with similar structures have demonstrated anticonvulsant properties in animal models .
  • Receptor Modulation : Studies have shown that related compounds can act as antagonists at histamine H₃ receptors, which are involved in various neurological processes. The binding affinities of these compounds have been reported to be in the nanomolar range (Ki = 16.0 - 120 nM), indicating strong receptor interactions .
  • Anti-cancer Activity : There is emerging evidence that piperazine derivatives can inhibit specific transporters involved in cancer cell metabolism, suggesting a potential role in cancer therapy .

Case Studies

  • Anticonvulsant Activity : A study evaluated a series of piperazine derivatives for their anticonvulsant effects using the maximal electroshock-induced seizure (MES) model in mice. The most promising compounds showed significant protective effects against seizures, indicating their potential as therapeutic agents for epilepsy .
  • Histamine H₃ Receptor Binding : In another study, a series of phenoxyalkylamine derivatives were synthesized and tested for their binding properties at the human histamine H₃ receptor. The results indicated that specific modifications to the piperazine structure could enhance binding affinity and functional activity, supporting further development of these compounds as cognitive enhancers or anti-obesity agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameMolecular WeightBiological Activity
Tert-butyl 3-oxo-4-(4-trifluoromethyl)phenylpiperidine-1-carboxylate335.35 g/molAnticancer, anti-inflammatory
Tert-butyl 3-oxo-4-(3-trifluoromethyl)phenylpiperidine-1-carboxylate335.35 g/molCNS modulation
Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate304.37 g/molReceptor antagonist

This table illustrates that while all these compounds share a common piperazine core, variations in substituents significantly affect their pharmacological profiles.

Properties

IUPAC Name

tert-butyl (3S)-3-phenylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRFJZULVYGVNJ-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H](C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428305
Record name S-4-Boc-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221274-36-7
Record name 1,1-Dimethylethyl (3S)-3-phenyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221274-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-4-Boc-2-phenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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